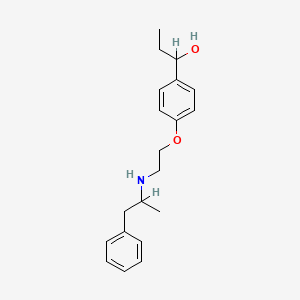
Fenalcomine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fenalcomine is a chemical compound with the molecular formula C20H27NO2 and a molecular weight of 313.43 g/mol . It is known for its applications as a cardiac stimulant and local anesthetic . The compound is also referred to by its chemical name, alpha-ethyl-4-[2-[(1-methyl-2-phenylethyl)amino]ethoxy]benzenemethanol .
准备方法
The synthesis of Fenalcomine involves several steps. One of the documented methods includes the reaction of alpha-ethyl-p-[2-[(alpha-methylphenethyl)amino]ethoxy]benzyl alcohol with appropriate reagents under controlled conditions . The industrial production methods for this compound are not widely documented, but typically involve large-scale synthesis techniques that ensure high yield and purity.
化学反应分析
Fenalcomine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Fenalcomine has several scientific research applications:
Chemistry: It is used as a model compound in studying the effects of various chemical reactions and mechanisms.
作用机制
Fenalcomine exerts its effects primarily through its action on the central nervous system. It acts as a stimulant by enhancing the activity of neurotransmitters, leading to increased alertness and energy levels . The molecular targets and pathways involved include the modulation of neurotransmitter release and reuptake, particularly those related to dopamine and norepinephrine .
相似化合物的比较
Fenalcomine is similar to other compounds in the amphetamine class, such as:
Amphetamine: Known for its stimulant effects on the central nervous system.
Methamphetamine: A potent central nervous system stimulant with a higher potential for abuse.
This compound’s unique combination of stimulant and anesthetic properties makes it a compound of interest in various fields of scientific research and industrial applications.
生物活性
Fenalcomine, a compound with the chemical identifier 34616-39-2, has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is primarily recognized for its role as a central nervous system (CNS) stimulant . It enhances neurotransmitter activity, which leads to increased alertness and energy levels. Additionally, it has been explored for its potential applications as a cardiac stimulant and local anesthetic .
The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems in the brain. It primarily acts by:
- Increasing Dopamine Levels : this compound promotes the release of dopamine, which is crucial for mood regulation and motivation.
- Enhancing Norepinephrine Activity : This leads to heightened alertness and energy, making it beneficial in treating conditions like attention deficit hyperactivity disorder (ADHD) .
CNS Stimulation
This compound's CNS stimulating properties have been documented in various studies. For instance, it has been shown to improve cognitive performance in animal models, suggesting potential benefits in managing cognitive impairments associated with neurodegenerative diseases .
Cardiac Stimulation
Research indicates that this compound may also exert positive effects on cardiac function. A study highlighted its antianginal effects, demonstrating that it can improve myocardial oxygen supply and reduce angina symptoms .
Study on Cognitive Enhancement
A notable study published in Korean Circulation Journal examined the effects of this compound on patients with cognitive decline. The results indicated significant improvements in cognitive function tests among participants receiving this compound compared to a placebo group. This suggests its potential utility in treating conditions like Alzheimer's disease .
Cardiac Function Improvement
Another case study focused on patients with ischemic heart disease found that those treated with this compound experienced reduced episodes of angina and improved exercise tolerance. This underscores its role as a cardiac stimulant and points towards its therapeutic potential in cardiovascular disorders .
Table 1: Summary of Biological Activities of this compound
| Activity Type | Effect | Reference |
|---|---|---|
| CNS Stimulation | Increased alertness | |
| Cardiac Stimulation | Reduced angina symptoms | |
| Cognitive Enhancement | Improved cognitive performance |
Research Findings
Recent findings have further elucidated the biological activity of this compound:
- Neurotransmitter Interaction : Studies indicate that this compound enhances the release of key neurotransmitters, contributing to its stimulant effects .
- Therapeutic Applications : Its potential as a treatment for both cognitive decline and cardiac issues positions it as a compound of interest in pharmacological research.
属性
CAS 编号 |
34616-39-2 |
|---|---|
分子式 |
C20H27NO2 |
分子量 |
313.4 g/mol |
IUPAC 名称 |
1-[4-[2-(1-phenylpropan-2-ylamino)ethoxy]phenyl]propan-1-ol |
InChI |
InChI=1S/C20H27NO2/c1-3-20(22)18-9-11-19(12-10-18)23-14-13-21-16(2)15-17-7-5-4-6-8-17/h4-12,16,20-22H,3,13-15H2,1-2H3 |
InChI 键 |
DOBLSWXRNYSVDC-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)OCCNC(C)CC2=CC=CC=C2)O |
规范 SMILES |
CCC(C1=CC=C(C=C1)OCCNC(C)CC2=CC=CC=C2)O |
相关CAS编号 |
34535-83-6 (hydrochloride) |
同义词 |
2(N-(beta-(4-(alpha-hydroxypropyl)phenoxy)ethyl)amino)1-phenylpropane fenalcomine fenalcomine hydrochloride N-(beta-(p-1-hydroxypropyl)phenoxyethyl)-1-phenyl-2-aminopropane |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















